Cas no 57728-37-7 (2-Amino-1,1,3-triphenylpropan-1-ol)
57728-37-7 structure
Product Name:2-Amino-1,1,3-triphenylpropan-1-ol
CAS-nummer:57728-37-7
MF:C21H21NO
MW:303.397545576096
CID:6627612
PubChem ID:4250937
Update Time:2024-01-08
2-Amino-1,1,3-triphenylpropan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- CBDivE_001945
- 57728-37-7
- Oprea1_380579
- AKOS000528255
- SR-01000313443-1
- SCHEMBL294458
- 2-amino-1,1,3-triphenyl-1-propanol
- HMS1676C07
- 1,1,3-Triphenyl-2-amino-propanol
- 2-amino-1,1,3-triphenylpropan-1-ol
- CHEMBL1617125
- FT-0773349
- SR-01000313443
- FT-0772853
- Oprea1_115916
- SB48856
- Benzenepropanol, β-amino-α,α-diphenyl-
- 2-Amino-1,1,3-triphenylpropan-1-ol
-
- Inchi: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2
- InChI-sleutel: KBXBDYRXZGBOIH-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C(CC1C=CC=CC=1)N
Berekende eigenschappen
- Exacte massa: 303.162314293g/mol
- Monoisotopische massa: 303.162314293g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 320
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- Dichtheid: 1.145±0.06 g/cm3(Predicted)
- Smeltpunt: 144-145 °C
- Kookpunt: 502.3±45.0 °C(Predicted)
- pka: 11.22±0.50(Predicted)
2-Amino-1,1,3-triphenylpropan-1-ol Gerelateerde literatuur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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